Methyl quinaldate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

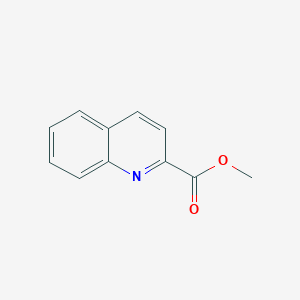

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILJSZLWPHTUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329609 | |

| Record name | methyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19575-07-6 | |

| Record name | methyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl Quinaldate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl quinaldate, also known as methyl 2-quinolinecarboxylate, is a heterocyclic aromatic ester with the chemical formula C₁₁H₉NO₂. As a derivative of quinaldic acid, a known bioactive scaffold, this compound serves as a crucial chemical intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. The strategic introduction of the methyl ester group can modulate the physicochemical and pharmacokinetic properties of the parent molecule, a concept of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of its potential role in drug development.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl quinoline-2-carboxylate | PubChem[1] |

| Synonyms | Methyl 2-quinolinecarboxylate, Quinaldic acid, methyl ester | PubChem[1], NIST[2] |

| CAS Number | 19575-07-6 | NIST[2] |

| Molecular Formula | C₁₁H₉NO₂ | PubChem[1], NIST[2] |

| Molecular Weight | 187.19 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) data for this compound is available and provides key fragmentation patterns useful for its identification.

Table 2: Key Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Putative Fragment |

| 129 | 99.99 | [M - COOCH₃]⁺ |

| 128 | 37.20 | [M - COOCH₃ - H]⁺ |

| 157 | 20.0 | [M - OCH₃]⁺ |

| 101 | 15.10 | [C₇H₅N]⁺ |

| 130 | 10.20 | [M - C₄H₄]⁺ |

Source: PubChem[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic peaks for its functional groups. A published FTIR spectrum was acquired using a KBr-Pellet technique.[1]

Table 3: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1720 | Strong, sharp absorption |

| C-O (ester) | ~1250-1300 | Strong absorption |

| C=N (quinoline) | ~1600 | Medium to strong absorption |

| C=C (aromatic) | ~1450-1600 | Multiple medium to weak absorptions |

| C-H (aromatic) | ~3000-3100 | Weak to medium absorptions |

| C-H (methyl) | ~2850-2960 | Weak to medium absorptions |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned experimental ¹H and ¹³C NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the structure and data from similar quinoline derivatives.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | 3.9 - 4.1 | Singlet |

| H3 | 8.1 - 8.3 | Doublet |

| H4 | 7.9 - 8.1 | Doublet |

| H5, H6, H7, H8 | 7.4 - 7.8 | Multiplet |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C2 | 150 - 155 |

| C3 | 120 - 125 |

| C4 | 135 - 140 |

| C4a | 128 - 132 |

| C5 | 127 - 130 |

| C6 | 126 - 129 |

| C7 | 129 - 132 |

| C8 | 125 - 128 |

| C8a | 145 - 150 |

| -OCH₃ | 52 - 55 |

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of its parent carboxylic acid, quinaldic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of Quinaldic Acid

Objective: To synthesize this compound from quinaldic acid and methanol.

Materials:

-

Quinaldic acid (1.0 equivalent)

-

Anhydrous methanol (large excess, serves as solvent and reactant)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinaldic acid in a large excess of anhydrous methanol.

-

Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

References

Potential Biological Activities of Methyl Quinaldate Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl quinaldate, the methyl ester of quinaldic acid (quinoline-2-carboxylic acid), belongs to the broader class of quinoline derivatives, a scaffold of significant interest in medicinal chemistry. Quinoline and its analogues have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, drawing upon existing research on closely related analogues. While direct studies on this compound derivatives are limited, the biological data from structurally similar compounds, such as quinoline-2-carboxamides and other quinoline-2-carboxylic acid derivatives, offer valuable insights into their potential as therapeutic agents. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes potential mechanisms of action to guide further research and development in this area.

Anticancer Activity

Derivatives of the quinoline-2-carboxylic acid scaffold have shown promising cytotoxic effects against various cancer cell lines. The primary mechanism of action for many quinoline derivatives involves the inhibition of enzymes crucial for cancer cell proliferation and survival, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[1] The structural similarity of this compound derivatives to these active compounds suggests their potential as anticancer agents.

Quantitative Data: In Vitro Anticancer Activity of Related Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylquinoline Derivatives | HeLa | 1.1 - 24.5 | [2] |

| PC3 | 1.3 - 28.7 | [2] | |

| MCF-7 | 0.9 - 32.1 | [2] | |

| SKBR-3 | 1.5 - 45.6 | [2] | |

| Quinoline-Chalcone Derivatives | MGC-803 | 1.38 | [3] |

| HCT-116 | 5.34 | [3] | |

| MCF-7 | 5.21 | [3] | |

| Ursolic Acid-Quinoline Derivatives | MDA-MB-231 | 0.61 | [4] |

| HeLa | 0.36 | [4] | |

| SMMC-7721 | 12.49 | [4] | |

| 4-Anilinoquinoline Derivatives | HCT116 | Varies | [5] |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | MLLr leukemic cell lines | Potent Inhibition | [4] |

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. Derivatives of quinaldine (2-methylquinoline) have demonstrated notable antibacterial and antifungal activities.[6] This suggests that this compound derivatives could also possess antimicrobial properties.

Quantitative Data: In Vitro Antimicrobial Activity of Related Quinaldine Derivatives

| Compound Derivative | Microorganism | MIC (mg/mL) | Reference |

| 7a | Bacillus subtilis | 0.5 | [6] |

| 7a | Staphylococcus aureus | 0.25 | [6] |

| 16a | Escherichia coli | 1 | [6] |

| 18 | Escherichia coli | 4 | [6] |

| 7a | Candida albicans | Moderate effect | [6] |

Enzyme Inhibition

The biological activities of quinoline derivatives are often attributed to their ability to inhibit specific enzymes. For instance, certain quinoline-based compounds have been identified as inhibitors of DNA methyltransferases (DNMTs), which are critical enzymes in epigenetic regulation and are often dysregulated in cancer.[5] Additionally, derivatives of quinoline-4-carboxylic acid have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs).[1] Given the structural similarities, this compound derivatives may also exhibit inhibitory effects on these or other clinically relevant enzymes.

Experimental Protocols

General Synthesis of Quinoline-2-Carboxylic Acid Derivatives

The synthesis of this compound derivatives typically starts from quinoline-2-carboxylic acid. A common method involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by esterification with methanol.

-

Step 1: Acid Chloride Formation: Quinoline-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene, to yield quinoline-2-carbonyl chloride.

-

Step 2: Esterification: The resulting acid chloride is then reacted with methanol in the presence of a base, such as triethylamine (Et₃N) or pyridine, to afford the this compound. The reaction is typically carried out at room temperature.

Further modifications to the quinoline ring or the methyl ester group can be performed to generate a library of derivatives.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound derivatives are yet to be elucidated, based on the activities of related quinoline compounds, several potential mechanisms can be hypothesized.

Caption: Potential anticancer mechanisms of this compound derivatives.

The diagram above illustrates potential pathways through which this compound derivatives may exert anticancer effects. These include the inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), leading to the reactivation of tumor suppressor genes and subsequent apoptosis. Additionally, inhibition of pro-survival signaling pathways like the PI3K/Akt pathway could contribute to the overall cytotoxic effect.

Caption: Workflow for antimicrobial evaluation of this compound derivatives.

This workflow outlines the key experimental steps for evaluating the antimicrobial potential of newly synthesized this compound derivatives, from initial screening of minimum inhibitory concentration (MIC) to the identification of lead compounds for further development.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound derivatives is still emerging, the extensive research on structurally related quinoline-2-carboxylic acid and quinaldine derivatives provides a strong rationale for their investigation as potential therapeutic agents. The available data suggest promising anticancer and antimicrobial activities. Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. Key areas for investigation include:

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features required for potent and selective biological activity.

-

Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of lead compounds in animal models.

A comprehensive understanding of the biological activities of this compound derivatives will be crucial for unlocking their full therapeutic potential and advancing them through the drug discovery and development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Quinaldate Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Within this class, methyl quinaldate (methyl 2-quinolinecarboxylate) and its derivatives represent a key area of investigation for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and medicinal chemistry applications of compounds derived from the quinaldate core. It aims to serve as a comprehensive resource for researchers engaged in the design and development of new pharmaceuticals based on this versatile heterocyclic framework.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of drug development. The quinoline nucleus is a key structural component in many natural and synthetic bioactive molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This compound, as a readily accessible and modifiable building block, serves as an excellent starting point for the synthesis of diverse libraries of quinoline-based compounds for pharmacological screening.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the this compound scaffold can be achieved through several established synthetic routes. A common method involves the esterification of quinaldic acid (quinoline-2-carboxylic acid).

General Synthesis of this compound

A straightforward approach to this compound is the Fischer esterification of quinaldic acid. This reaction is typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

Caption: General workflow for the synthesis of this compound via Fischer Esterification.

Synthesis of Bioactive Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of more complex and biologically active molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Additionally, the quinoline ring itself can be further functionalized. For instance, derivatives of 4-quinoline carboxylic acids have been synthesized and evaluated as inhibitors of dihydroorotate dehydrogenase (DHODH)[1]. A general synthetic scheme for such derivatives is outlined below.

Caption: Synthetic workflow for 4-quinolinecarboxylate derivatives.

Medicinal Chemistry Applications and Biological Activity

Derivatives of the quinaldate and related quinoline carboxylate scaffolds have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative biological activity data for selected quinoline derivatives.

Table 1: Dihydroorotate Dehydrogenase (DHODH) Inhibitory Activity of 4-Quinoline Carboxylic Acid Derivatives[1]

| Compound ID | R1 Substituent | R2 | DHODH IC50 (µM) |

| 1 | Phenyl | H | >50 |

| 2 | 2-fluorophenyl | H | 1.5 |

| 3 | 2-chlorophenyl | H | 0.8 |

| 4 | 2-methylphenyl | H | 0.5 |

| 5 | 2-fluorophenyl | Me | 0.2 |

Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of 2-Quinolineacrylamide Derivatives[2]

| Compound ID | Bridging Group | Antiproliferative IC50 (µM, A549 cells) | HDAC6 Selectivity (fold over other isoforms) |

| 6 | -CH=CH- | 2.5 | >50 |

| 7 | -O- | 1.8 | >300 |

| 8 | -S- | 3.1 | >100 |

| 9 | -NH- | 4.2 | >80 |

Table 3: Cyclooxygenase-2 (COX-2) Inhibitory Activity of 4-Carboxyl Quinoline Derivatives

While a specific study directly on this compound derivatives as COX-2 inhibitors was not identified, related 4-carboxyl quinoline derivatives have shown potent and selective COX-2 inhibition. For instance, a derivative with a p-MeSO2 substituent on a C-2 phenyl ring exhibited a COX-2 IC50 of 0.043 µM, which was more potent than the reference drug celecoxib (IC50 = 0.060 µM).

Table 4: P2X7 Receptor Antagonism of Quinoline-Carboxamide Derivatives[3]

| Compound ID | Phenyl Ring Substitution | h-P2X7R IC50 (µM) |

| 1d | 4-Cl | 0.682 |

| 1e | 4-OCF3 | 0.457 |

| 2e | 4-F | 0.624 |

| 2f | 4-I | 0.566 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its derivatives, based on established chemical principles and related literature.

Synthesis of this compound

Materials:

-

Quinaldic acid (1.0 eq)

-

Dry methanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend quinaldic acid in dry methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Synthesis of N-Aryl-quinoline-2-carboxamides (General Procedure)

Materials:

-

This compound (1.0 eq)

-

Lithium hydroxide (or other suitable base for hydrolysis)

-

Tetrahydrofuran (THF)/Water

-

1M Hydrochloric acid

-

Substituted aniline (1.1 eq)

-

HATU (1.2 eq) or other peptide coupling agent

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

Hydrolysis: Dissolve this compound in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with 1M HCl to precipitate the quinaldic acid. Filter and dry the solid.

-

Amide Coupling: To a solution of the obtained quinaldic acid in DMF, add the substituted aniline, HATU, and DIPEA. Stir the reaction mixture at room temperature overnight.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the desired N-aryl-quinoline-2-carboxamide.

Signaling Pathways and Mechanism of Action

Based on the available literature, specific signaling pathways directly modulated by this compound itself have not been extensively characterized. However, the biological activities of its derivatives provide insights into their potential mechanisms of action.

-

DHODH Inhibition: 4-Quinoline carboxylic acid derivatives have been shown to inhibit dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to an antiproliferative effect.

-

HDAC Inhibition: 2-Quinolineacrylamide derivatives act as histone deacetylase inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.

-

P2X7R Antagonism: Quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel. Overactivation of P2X7R is implicated in various inflammatory and cancerous conditions. Antagonism of this receptor can modulate downstream signaling pathways involved in inflammation and cell proliferation.

Caption: Potential molecular targets and downstream effects of bioactive quinoline-2-carboxylate derivatives.

Conclusion and Future Perspectives

The this compound scaffold is a valuable starting point for the development of a wide array of biologically active compounds. The synthetic accessibility and the potential for diversification make it an attractive core for medicinal chemistry campaigns. The data presented in this guide highlight the potential of quinoline-2-carboxylate derivatives as inhibitors of various enzymes and receptors implicated in cancer and inflammatory diseases. Future research in this area should focus on the systematic exploration of the structure-activity relationships of this compound derivatives against a broader range of biological targets. Furthermore, detailed investigations into the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinically viable therapeutic agents. The development of novel synthetic methodologies to further diversify the quinaldate scaffold will undoubtedly open new avenues for the discovery of next-generation pharmaceuticals.

References

Investigating the Mechanism of Action for Methyl Quinaldate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl quinaldate, scientifically known as methyl 2-quinolinecarboxylate, is a small molecule belonging to the quinoline class of compounds. While direct pharmacological studies on this compound are limited, its structural similarity to other biologically active quinoline derivatives and its parent compound, quinaldic acid, suggests a range of potential mechanisms of action. This technical guide provides a comprehensive overview of the plausible molecular targets and signaling pathways that may be modulated by this compound, drawing upon existing data for structurally related compounds. The potential mechanisms explored herein include anti-inflammatory, analgesic, anti-proliferative, and enzyme-inhibitory activities. This document aims to serve as a foundational resource for researchers initiating studies on the pharmacological profile of this compound, offering detailed experimental protocols and conceptual frameworks for investigation.

Chemical Identity

-

Systematic Name: Methyl 2-quinolinecarboxylate

-

Synonyms: this compound, Quinaldic acid methyl ester

-

Chemical Formula: C₁₁H₉NO₂

-

Molecular Weight: 187.19 g/mol

-

CAS Number: 19575-07-6[1]

Potential Mechanisms of Action and Signaling Pathways

Based on the known biological activities of its parent compound, quinaldic acid, and other quinoline derivatives, the following mechanisms of action for this compound are proposed for investigation.

Anti-inflammatory Activity

Quinoline derivatives have been extensively reported to possess anti-inflammatory properties.[1][2][3][4][5][6] A likely mechanism is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Several quinoline derivatives have demonstrated potent COX inhibitory activity.[7][8]

Below is a diagram illustrating the potential inhibition of the COX pathway by this compound.

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Recent studies have identified novel quinoline analogues as potent inhibitors of the NLRP3 inflammasome.[9]

The following diagram illustrates the potential point of intervention for this compound in the NLRP3 inflammasome activation pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. 2.3. NLRP3 Inflammasome Inhibition [bio-protocol.org]

- 6. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eurjchem.com [eurjchem.com]

Methyl Quinaldate: A Technical Guide to its Predicted Natural Occurrence, Isolation, and Biological Activity

Disclaimer: As of late 2025, there is no direct scientific literature documenting the natural occurrence or isolation of methyl quinaldate from any biological source. This technical guide, therefore, provides a predictive overview based on the known natural history, isolation methodologies, and biological activities of structurally related compounds, primarily quinaldic acid and other simple quinoline alkaloids. This document is intended for researchers, scientists, and drug development professionals as a hypothetical framework to guide future investigations.

Predicted Natural Occurrence

While this compound itself has not been identified as a natural product, its parent compound, quinaldic acid (quinoline-2-carboxylic acid), is a known metabolite. Simple quinoline alkaloids are found across various kingdoms of life, suggesting potential, albeit currently undiscovered, pathways for the biosynthesis of this compound.

1.1 Occurrence in Plants: Quinoline alkaloids are well-documented in the plant kingdom, particularly within the Rutaceae (e.g., Galipea officinalis) and Rubiaceae (e.g., Cinchona species) families.[1][2] These compounds are also found in the Asteraceae family.[2] It is plausible that this compound could exist as a minor constituent in plants that produce quinaldic acid or other simple quinoline derivatives.

1.2 Occurrence in Microorganisms and Animals: Quinoline alkaloids have been isolated from both fungal (e.g., Penicillium species) and bacterial (e.g., Pseudomonas species) sources.[2] Furthermore, some simple quinoline alkaloids have been identified in animals, such as the centipede Scolopendra subspinipes mutilans, where they may serve as defense compounds.[3][4] Quinaldic acid itself is a metabolite of tryptophan degradation via the kynurenine pathway in mammals and is excreted in urine.

Hypothetical Isolation and Purification

The isolation of this compound from a natural source would likely follow established protocols for the extraction and purification of simple quinoline alkaloids. A generalized workflow is presented below.

2.1 Extraction: A common approach for the extraction of alkaloids from plant material involves solvent extraction.[1] Microwave-Integrated Extraction and Leaching (MIEL) has been shown to be an efficient method for extracting quinoline alkaloids from Cinchona bark and could be adapted for this purpose.[5][6]

Table 1: Hypothetical Extraction Parameters for this compound

| Parameter | Value | Rationale |

| Plant Material | Dried and powdered aerial parts or roots | Common practice for maximizing surface area for extraction. |

| Extraction Solvent | Methanol or Ethanol | Good general solvents for a wide range of alkaloids. |

| Extraction Method | Maceration, Soxhlet, or MIEL | Choice depends on available equipment and desired efficiency. |

| Solvent-to-Solid Ratio | 10:1 (v/w) | A typical starting point for efficient extraction. |

| Extraction Time | 24-48 hours (Maceration), 8-12 hours (Soxhlet), 30-60 minutes (MIEL) | Varies by method; MIEL offers a significant time advantage. |

| Temperature | Room Temperature (Maceration), Boiling point of solvent (Soxhlet), Controlled (MIEL) | Temperature can influence extraction efficiency and compound stability. |

2.2 Purification: Following extraction, a series of chromatographic techniques would be employed to isolate this compound from the crude extract.

2.2.1 Liquid-Liquid Partitioning: The crude extract would first be subjected to liquid-liquid partitioning to separate compounds based on their polarity and acid-base properties. An acid-base extraction is standard for isolating alkaloids.

2.2.2 Chromatographic Methods: Further purification would be achieved using a combination of chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the final purification of individual compounds.[5][6] High-Speed Counter-Current Chromatography (HSCCC) has also been successfully used for the isolation of quinoline alkaloids.

Table 2: Hypothetical Chromatographic Purification Parameters for this compound

| Technique | Stationary Phase | Mobile Phase (Gradient) | Detection |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (gradient) | UV (254 nm) |

| Preparative HPLC | C18 | Acetonitrile:Water (gradient) with 0.1% Formic Acid | UV (diode array detector) |

| HSCCC | - | Two-phase solvent system (e.g., HEMWat) | UV |

2.3 Structure Elucidation: The structure of the isolated compound would be confirmed using a combination of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Predicted Biological Activity and Signaling Pathways

While the specific biological activities of this compound are uncharacterized, the activities of quinaldic acid provide a strong basis for prediction. Quinaldic acid has demonstrated anti-proliferative effects in colon cancer cell lines.[7]

3.1 Anti-proliferative Activity: Studies on quinaldic acid have shown that it can suppress metabolic activity and DNA synthesis in various colon cancer cell lines (HT-29, LS180, and Caco-2).[7] Importantly, it was found to be non-toxic to normal colon epithelial cells at concentrations that were effective against cancer cells.[7]

Table 3: Reported IC₅₀ Values for Quinaldic Acid in Colon Cancer Cell Lines

| Cell Line | Metabolic Activity (IC₅₀) | DNA Synthesis (IC₅₀) |

| HT-29 | 0.5 mM | 2.7 mM |

| LS180 | 0.5 mM | 4.3 mM |

| Caco-2 | 0.9 mM | 2.0 mM |

| Data from a study on the effects of quinaldic acid on colon cancer cells.[7] |

3.2 Modulation of Signaling Pathways: Quinaldic acid has been shown to modulate several key signaling pathways involved in cell proliferation and survival.[7] It alters the phosphorylation levels of extracellular-signal-regulated kinase (ERK) 1/2, p38, cAMP response element-binding protein (CREB), and Akt (protein kinase B).[7]

Visualizations

4.1 Experimental Workflow for Isolation

Caption: Generalized workflow for the hypothetical isolation and purification of this compound.

4.2 Predicted Signaling Pathway Modulation

Caption: Predicted modulation of cancer cell signaling pathways by this compound based on data for quinaldic acid.

Conclusion and Future Directions

The absence of this compound in the current body of natural products literature presents a unique research opportunity. The structural similarity to the known metabolite quinaldic acid and the broader class of simple quinoline alkaloids provides a rational basis for its potential discovery in nature. Future research should focus on targeted screening of organisms known to produce simple quinoline alkaloids, employing sensitive analytical techniques such as LC-MS/MS for detection. Should this compound be isolated, the evaluation of its biological activities, particularly its anti-proliferative and signaling modulatory effects, would be a logical and promising next step. This predictive guide serves as a foundational document to stimulate and direct such research endeavors.

References

- 1. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinaldic acid inhibits proliferation of colon cancer ht-29 cells in vitro: effects on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profile of Methyl Quinaldate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of methyl quinaldate (also known as methyl 2-quinolinecarboxylate). The information presented herein is compiled from various scientific databases and literature sources to support research and development activities. This document details the compound's identity, summarizes its physicochemical properties in tabular format, describes relevant experimental protocols, and provides a visual representation of the analytical workflow for its characterization.

Compound Identification and Chemical Structure

This compound is the methyl ester of quinaldic acid. Its chemical structure consists of a quinoline ring with a methoxycarbonyl group at the 2-position.

-

Synonyms: Methyl 2-quinolinecarboxylate, Quinaldic acid, methyl ester[1][2]

-

Molecular Formula: C₁₁H₉NO₂[3]

Physicochemical Properties

Table 1: General Physicochemical Data

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₁H₉NO₂ | - | [3] |

| Molecular Weight | 187.19 g/mol | - | [1][2] |

| Melting Point | Not Available | - | - |

| Boiling Point | Not Available | - | - |

| pKa | Data available in IUPAC Digitized pKa Dataset | Experimental | [2][4][5][6][7] |

Table 2: Solubility and Partitioning Data

| Property | Value | Data Type | Source |

| LogP (Octanol/Water) | 1.9 | Computed (XLogP3) | [1][2] |

| Aqueous Solubility | Not Available | - | - |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While complete spectra are not provided, key data points from mass spectrometry are available.

Table 3: Mass Spectrometry Data

| Technique | Key Data (m/z) | Data Type | Source |

| GC-MS (EI) | 129, 128, 157, 101, 130 | Experimental | [2] |

Interpretation of Expected Spectra:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the quinoline ring system, likely in the range of 7.5-8.5 ppm. A distinct singlet corresponding to the methyl ester protons (O-CH₃) would be expected further upfield, typically around 4.0 ppm.

-

¹³C NMR: The carbon NMR would display signals for the nine carbons of the quinoline ring and the two carbons of the methyl ester group. The carbonyl carbon of the ester would appear significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.[8][9]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physicochemical properties. As specific protocols for this compound are not widely published, the following sections describe standard laboratory methodologies that are applicable.

Synthesis of this compound

A standard method for the synthesis of this compound is the Fischer esterification of quinaldic acid.

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Preparation: Suspend quinaldic acid in an excess of dry methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which slowly heats the sample.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. A narrow melting range (typically 0.5-1°C) is indicative of a pure compound.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water or a buffer solution at a specific pH.

-

Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is also the standard procedure for the experimental determination of LogP.

Protocol:

-

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and allowing the layers to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Concentration Analysis: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a compound such as this compound.

Caption: General workflow for physicochemical characterization.

Conclusion

This technical guide consolidates the currently available physicochemical data for this compound. While fundamental identifiers and some spectral and computed data are accessible, there is a notable absence of publicly available experimental data for key properties such as melting point, boiling point, and aqueous solubility. The provided standard experimental protocols offer a framework for determining these missing values. For researchers and drug development professionals, the existing data provides a foundational understanding of this compound, while also highlighting the need for further experimental characterization to establish a complete and robust physicochemical profile.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Quinolinecarboxylic acid, methyl ester [webbook.nist.gov]

- 4. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GitHub - IUPAC/Dissociation-Constants: This repository includes pKa data obtained from measurements in aqueous solutions, digitized and curated from reference books published by IUPAC. [github.com]

- 6. PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. IUPAC Digitized pKa Dataset - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl Quinaldate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of methyl quinaldate, a valuable intermediate in medicinal chemistry and materials science. Two primary synthetic methodologies are presented: the classic Fischer-Speier esterification of quinaldic acid and a modern copper-catalyzed O-methylation. This guide includes step-by-step experimental procedures, tabulated quantitative data, and characterization details to ensure reproducibility. Workflow diagrams generated using Graphviz are provided for clear visualization of the synthetic processes.

Introduction

This compound (methyl 2-quinolinecarboxylate) is a heterocyclic compound with significant applications in the synthesis of pharmaceuticals and functional materials. Its structure, featuring a quinoline core, is a common motif in bioactive molecules. The ester functionality serves as a versatile handle for further chemical transformations. The reliable and efficient synthesis of this compound is therefore of considerable interest to the scientific community. This document outlines two effective methods for its preparation.

Synthesis via Fischer-Speier Esterification

The Fischer-Speier esterification is a robust and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This approach is often favored for its operational simplicity and cost-effectiveness.

Experimental Protocol

Materials:

-

Quinaldic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend quinaldic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 15-20 mL per gram of quinaldic acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to afford pure this compound.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

Synthesis via Copper-Catalyzed O-Methylation

A more contemporary approach involves a copper-catalyzed O-methylation of the carboxylic acid using dimethyl sulfoxide (DMSO) as the methyl source. This method offers an alternative pathway, particularly for substrates that may be sensitive to strongly acidic conditions.

Experimental Protocol

Materials:

-

Quinaldic acid

-

Copper(I) oxide (Cu₂O)

-

2,2'-Bipyridine (bpy)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Petroleum ether

Equipment:

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer with hotplate

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a Schlenk tube, add quinaldic acid (1.0 eq), Cu₂O (0.1 eq), 2,2'-bipyridine (0.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO as the solvent and methyl source.

-

Reaction: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 h), with vigorous stirring.

-

Work-up:

-

After cooling to room temperature, dilute the reaction mixture with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 3:1) as the eluent to yield pure this compound.

Quantitative Data Summary

| Parameter | Copper-Catalyzed O-Methylation |

| Yield | 29% |

| Melting Point | 174–177 °C |

Experimental Workflow

Caption: Workflow for the copper-catalyzed O-methylation synthesis of this compound.

Characterization Data for this compound

| Property | Data |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| CAS Number | 19575-07-6 |

| Appearance | Colorless to yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.31 (d, J = 8.6 Hz, 1H), 8.22 (d, J = 8.5 Hz, 1H), 8.15 (d, J = 8.5 Hz, 1H), 7.85 (d, J = 8.1 Hz, 1H), 7.78 (ddd, J = 8.4, 6.9, 1.5 Hz, 1H), 7.65 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 4.10 (s, 3H). |

| ¹³C NMR (Predicted) | δ (ppm): 165.8 (C=O), 150.1 (C), 147.2 (C), 137.0 (CH), 130.1 (CH), 129.5 (CH), 129.3 (C), 128.0 (CH), 127.5 (CH), 118.6 (CH), 53.0 (CH₃). |

| IR (KBr, cm⁻¹) (Predicted) | ~3050 (Ar C-H stretch), ~2950 (C-H stretch), ~1720 (C=O stretch), ~1600, 1500 (C=C stretch), ~1250 (C-O stretch). |

| Mass Spectrum (EI) | m/z (%): 187 (M⁺, 100), 156 (M⁺ - OCH₃, 80), 128 (M⁺ - COOCH₃, 95), 101 (70). |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Organic solvents are flammable. Keep away from ignition sources.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in these procedures.

Conclusion

This document provides two distinct and detailed protocols for the synthesis of this compound, catering to different laboratory capabilities and substrate sensitivities. The classic Fischer esterification offers a straightforward and high-yielding approach, while the copper-catalyzed methylation presents a modern alternative. The provided quantitative data and characterization information will aid researchers in the successful synthesis and verification of this important chemical intermediate.

Methyl Quinaldate: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Development

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl quinaldate, also known as methyl quinoline-2-carboxylate, is a heterocyclic building block of significant interest in the field of medicinal chemistry and organic synthesis. The quinoline core is a privileged scaffold found in a wide array of natural products and synthetic compounds with diverse biological activities. As a stable and reactive precursor, this compound offers a convenient entry point for the synthesis of a variety of functionalized quinoline derivatives, particularly quinoline-2-carboxamides, which are analogues of the crucial peptide bond (-CONH-). This document provides an overview of the applications of this compound and detailed protocols for its use in key synthetic transformations.

Core Applications

This compound serves as a key intermediate in the synthesis of compounds targeting a range of biological processes. Its primary application lies in the straightforward synthesis of quinoline-2-carboxamides, which have been investigated for their potential as:

-

Anticancer Agents: Quinoline derivatives are known to inhibit various kinases, and carboxamide derivatives have been designed as EGFR inhibitors.

-

Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antimalarial drugs.

-

Herbicides: Certain quinoline-carboxamides have been found to inhibit photosynthetic electron transport, making them candidates for agrochemical development.

The ester functionality of this compound allows for facile derivatization through nucleophilic acyl substitution, primarily with amines to form amides. This reaction is typically high-yielding and tolerates a wide range of functional groups on the amine coupling partner, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Key Synthetic Transformations

The most common and valuable reaction employing this compound as a building block is its conversion to quinoline-2-carboxamides via aminolysis. This transformation allows for the introduction of a wide variety of substituents at the 2-position of the quinoline ring, profoundly influencing the biological activity of the resulting molecule.

Workflow for Amide Synthesis from this compound

Caption: General workflow for the synthesis of quinoline-2-carboxamides.

Experimental Protocols

The following protocols are based on established synthetic methodologies for the derivatization of this compound.

Protocol 1: General Synthesis of N-Aryl-quinoline-2-carboxamides

This protocol describes the direct aminolysis of this compound with an aniline derivative to yield the corresponding N-aryl-quinoline-2-carboxamide. This class of compounds has been investigated for its inhibitory effects on photosynthetic electron transport.

Reaction Scheme:

Materials:

-

This compound

-

Substituted aniline (e.g., 4-fluoroaniline, 3,4-dichloroaniline)

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether) or solvent-free conditions

-

Methanol (for work-up)

-

Standard laboratory glassware and heating apparatus (e.g., heating mantle, reflux condenser)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and the desired substituted aniline (1.1 - 1.5 eq).

-

The reaction can be performed neat (solvent-free) or in a minimal amount of a high-boiling point solvent.

-

Heat the reaction mixture to a temperature between 150-200 °C. The optimal temperature may vary depending on the reactivity of the aniline.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product may solidify upon cooling. Triturate the solid with methanol to remove unreacted starting materials and byproducts.

-

Collect the solid product by vacuum filtration and wash with cold methanol.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Quantitative Data:

| Product Name | Aniline Derivative | Yield (%) |

| N-(4-fluorophenyl)quinoline-2-carboxamide | 4-fluoroaniline | 75-85 |

| N-(3,4-dichlorophenyl)quinoline-2-carboxamide | 3,4-dichloroaniline | 80-90 |

Protocol 2: Synthesis of Quinoline-2-carboxamide Derivatives via Coupling Agents

For more sensitive substrates or to achieve milder reaction conditions, the synthesis of quinoline-2-carboxamides can be performed starting from quinaldic acid (obtained by hydrolysis of this compound) using a peptide coupling agent.

Workflow for Coupling Agent-Mediated Amide Synthesis

Caption: Two-step synthesis of quinoline-2-carboxamides via hydrolysis and subsequent amide coupling.

Part A: Hydrolysis of this compound to Quinaldic Acid

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify to pH 2-3 with concentrated HCl.

-

A precipitate of quinaldic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry.

Part B: Amide Coupling

Materials:

-

Quinaldic acid

-

Amine hydrochloride salt (e.g., L-alanine methyl ester hydrochloride)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., DMF or CH2Cl2)

Procedure:

-

To a solution of quinaldic acid (1.0 eq) in the chosen anhydrous solvent, add the amine hydrochloride salt (1.1 eq).

-

Add HBTU (1.2 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Coupling Reaction:

| Product Name | Amine Used (hydrochloride salt) | Yield (%) |

| Methyl 2-(quinoline-2-carboxamido)propanoate | L-alanine methyl ester | 60-80 |

| Methyl 2-(quinoline-2-carboxamido)-3-phenylpropanoate | L-phenylalanine methyl ester | 60-80 |

Conclusion

This compound is a valuable and versatile building block in organic synthesis, providing a reliable entry point for the creation of diverse libraries of quinoline derivatives. The straightforward conversion to quinoline-2-carboxamides through either direct aminolysis or coupling agent-mediated protocols allows for extensive exploration of the chemical space around the quinoline scaffold. These methodologies are crucial for researchers in drug discovery and development aiming to synthesize novel compounds with potential therapeutic applications. The protocols provided herein offer robust procedures for the utilization of this compound in the synthesis of these important molecular entities.

Applications of Methyl Quinaldate in Drug Design and Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl quinaldate (methyl 2-quinolinecarboxylate) is a versatile scaffold in medicinal chemistry, offering a privileged heterocyclic core for the design and synthesis of novel therapeutic agents. The quinoline ring system is a common motif in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The ester functionality at the 2-position of this compound serves as a convenient handle for facile chemical modifications, allowing for the generation of diverse libraries of derivatives such as carboxamides, hydrazones, and other heterocyclic adducts. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and design of new drug candidates, with a focus on its application in developing anticancer and antimicrobial agents.

Application Note 1: this compound as a Scaffold for Anticancer Agents

The quinoline core is a prominent feature in several approved and investigational anticancer drugs. Derivatives of this compound, particularly quinoline-2-carboxamides and hydrazones, have demonstrated significant potential as cytotoxic agents against various cancer cell lines. These compounds often exert their anticancer effects through mechanisms such as the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.

A key pathway often targeted by quinoline derivatives is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in many cancers, promoting cell proliferation, survival, and resistance to therapy.[1][2][3] By designing molecules that can effectively inhibit key components of this pathway, researchers can develop potent and selective anticancer agents.

Quantitative Data: Anticancer Activity of Quinoline-2-Carboxamide and Dihydrazone Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of quinoline derivatives, highlighting the potential of this scaffold.

| Compound ID | R Group (Modification from this compound Core) | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: Quinoline-based Dihydrazones | ||||

| 3b | Dihydrazone derivative | MCF-7 (Breast) | 7.02 | [4] |

| 3c | Dihydrazone derivative | MCF-7 (Breast) | 7.05 | [4] |

| 3c | BGC-823 (Gastric) | 8.53 | [4] | |

| 3c | BEL-7402 (Liver) | 9.12 | [4] | |

| 3c | A549 (Lung) | 11.23 | [4] | |

| Series 2: Quinoline-Chalcone Hybrids | ||||

| 12e | Chalcone hybrid | MGC-803 (Gastric) | 1.38 | [5] |

| 12e | HCT-116 (Colon) | 5.34 | [5] | |

| 12e | MCF-7 (Breast) | 5.21 | [5] | |

| Series 3: Quinoline-based EGFR/HER-2 Inhibitors | ||||

| 5a | Anilino-quinazoline derivative | A-549 (Lung) | 0.025 | [6] |

| 5a | MCF-7 (Breast) | 0.023 | [6] | |

| Series 4: Fluorinated Quinoline Analogues | ||||

| 6a | 2'-Fluoro substitution | MDA-MB-468 (Breast) | ~2.5-5 | [7] |

| 6b | 3'-Fluoro substitution | MDA-MB-468 (Breast) | ~2.5-5 | [7] |

| 6f | 4'-Trifluoromethyl substitution | MDA-MB-468 (Breast) | ~2.5-5 | [7] |

Application Note 2: this compound in the Development of Antimicrobial Agents

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. The quinoline scaffold has a long history in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. This compound provides a starting point for the synthesis of new quinoline derivatives with potential activity against a range of bacterial and fungal pathogens. Modifications at the 2-position can lead to compounds that interfere with essential microbial processes.

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various microbial strains.

| Compound ID | R Group (Modification from Quinoline Core) | Microorganism | MIC (µg/mL) | Reference |

| Series 1: Quinoline Hydrazone Derivatives | ||||

| 7b | Hydroxyimidazolium hybrid | Staphylococcus aureus | 2 | [8] |

| 7h | Hydroxyimidazolium hybrid | Staphylococcus aureus | 20 | [8] |

| 7c | Hydroxyimidazolium hybrid | Cryptococcus neoformans | 15.6 | [8] |

| 7d | Hydroxyimidazolium hybrid | Cryptococcus neoformans | 15.6 | [8] |

| Series 2: Quinoline-2-one Derivatives | ||||

| 6c | 2-oxo-quinoline derivative | MRSA | 0.75 | [9] |

| 6c | VRE | 0.75 | [9] | |

| 6l | 2-oxo-quinoline derivative | MRSA | 1.25 | [9] |

| 6o | 2-oxo-quinoline derivative | MRSA | 2.50 | [9] |

| Series 3: Quinoline-based Sulfonamides | ||||

| 6 | Sulfonamide derivative | Bacillus cereus | 3.12 | [10] |

| 6 | Staphylococcus sp. | 3.12 | [10] | |

| 6 | Pseudomonas sp. | 6.25 | [10] | |

| 6 | Escherichia coli | 6.25 | [10] |

Experimental Protocols

Synthesis of Bioactive Derivatives from this compound

A common and efficient strategy for derivatizing this compound is its conversion to quinoline-2-carbohydrazide, which serves as a versatile intermediate for the synthesis of hydrazones and carboxamides.

Synthetic workflow for derivatization of this compound.

Protocol 1: Synthesis of Quinoline-2-carbohydrazide from this compound

This protocol describes the hydrazinolysis of this compound to form the key intermediate, quinoline-2-carbohydrazide.

-

Materials:

-

This compound (1 equivalent)

-

Hydrazine hydrate (2-5 equivalents)

-

Ethanol or Methanol

-

-

Procedure:

-

Dissolve this compound in ethanol or methanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product, quinoline-2-carbohydrazide, will often precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.[11]

-

Protocol 2: Synthesis of Quinoline-2-carboxamide Derivatives

This protocol outlines the synthesis of N-substituted quinoline-2-carboxamides from quinoline-2-carbohydrazide.

-

Materials:

-

Quinoline-2-carbohydrazide (1 equivalent)

-

Substituted carboxylic acid (1 equivalent)

-

Coupling agent (e.g., EDC, HBTU) (1.1 equivalents)

-

Base (e.g., Triethylamine, DIPEA) (2-3 equivalents)

-

Anhydrous solvent (e.g., DMF, DCM)

-

-

Procedure:

-

Dissolve the substituted carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the coupling agent and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve quinoline-2-carbohydrazide in the anhydrous solvent and add the base.

-

Add the solution of quinoline-2-carbohydrazide to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired quinoline-2-carboxamide derivative.[7]

-

Protocol 3: Synthesis of Quinoline-based Hydrazone Derivatives

This protocol describes the condensation reaction between quinoline-2-carbohydrazide and an aldehyde or ketone to form a hydrazone.

-

Materials:

-

Quinoline-2-carbohydrazide (1 equivalent)

-

Substituted aldehyde or ketone (1 equivalent)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve quinoline-2-carbohydrazide in ethanol or methanol in a round-bottom flask.

-

Add the substituted aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product will often precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.[1][12]

-

Biological Evaluation Protocols

General workflow for biological evaluation of synthesized derivatives.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13][14][15][16]

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Synthesized quinoline derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][8][17][18][19]

-

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Synthesized quinoline derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

-

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in the broth medium in the wells of a 96-well plate (typically 50 µL per well).

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth to a concentration of approximately 1 x 10^6 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well.

-

Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Derivatives

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, contributing to tumorigenesis. Quinoline-based compounds have been identified as potent inhibitors of this pathway, often targeting the PI3K enzyme directly.[13][20][21] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, a crucial step in the activation of downstream effectors like Akt and mTOR. By blocking this pathway, quinoline derivatives can effectively halt the pro-survival and proliferative signals in cancer cells, leading to apoptosis and tumor growth inhibition. The diagram above illustrates the simplified PI3K/Akt/mTOR pathway and the inhibitory action of quinoline derivatives on PI3K. This mechanism of action makes the quinoline scaffold a promising starting point for the development of targeted cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells | Bentham Science [eurekaselect.com]

- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]